molecular formula C16H17ClN2O4S B13554112 2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13554112
M. Wt: 368.8 g/mol
InChI Key: QDALNUTYALLSJM-UHFFFAOYSA-N
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Description

2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a chloropyridine moiety linked to a sulfonyl group and a tetrahydroisoquinoline structure with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-sulfonyl chloride with a suitable tetrahydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloropyridine or tetrahydroisoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloropyridin-3-yl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the chloropyridine-sulfonyl group with the tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17ClN2O4S/c1-22-14-7-11-5-6-19(10-12(11)8-15(14)23-2)24(20,21)13-3-4-16(17)18-9-13/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

QDALNUTYALLSJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CN=C(C=C3)Cl)OC

Origin of Product

United States

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